molecular formula C14H17ClN4O B7182610 N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxamide

N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxamide

Cat. No.: B7182610
M. Wt: 292.76 g/mol
InChI Key: YNOBAYFQDWJRKN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10(2)7-8-19-9-13(17-18-19)14(20)16-12-6-4-3-5-11(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBAYFQDWJRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(N=N1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides.

    Introduction of the Chlorophenyl Group: This step usually involves a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the 3-Methylbutyl Group: This can be done through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Antimicrobial Agents: Exhibits activity against various microorganisms.

    Enzyme Inhibitors: Acts as inhibitors for specific enzymes.

Medicine

    Pharmaceuticals: Potential use in drug development for treating diseases.

    Diagnostics: Used in diagnostic assays and imaging.

Industry

    Agrochemicals: Utilized in the formulation of pesticides and herbicides.

    Coatings: Applied in protective coatings and paints.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The exact pathways and targets can vary depending on the application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxylate
  • N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxylic acid
  • N-(2-chlorophenyl)-1-(3-methylbutyl)triazole-4-carboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a 3-methylbutyl chain on the triazole ring differentiates it from other triazole derivatives.

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